molecular formula C8H7F3O2 B2909002 3-(Trifluoromethyl)-4-hydroxybenzyl alcohol CAS No. 773871-37-7

3-(Trifluoromethyl)-4-hydroxybenzyl alcohol

Cat. No. B2909002
CAS RN: 773871-37-7
M. Wt: 192.137
InChI Key: YAVKPKJJZUIHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” is a chemical compound with the molecular formula C8H7F3O . It is a type of organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and unique properties, making them useful in various applications .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” can be represented by the formula C8H7F3O . This indicates that the molecule contains eight carbon atoms, seven hydrogen atoms, three fluorine atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” is a colorless liquid . Its molecular weight is 176.14 g/mol .

Safety and Hazards

“3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(hydroxymethyl)-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,12-13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKPKJJZUIHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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